Bienvenue dans la boutique en ligne BenchChem!

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine

Medicinal Chemistry Acid Pump Antagonism Bromodomain Inhibition

The compound 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine (CAS 313243-20-8) is a synthetic, small-molecule hybrid featuring a 2H-chromen-2-imine core substituted at the 6-position with bromine, at the 3-position with a 1H-benzimidazol-2-yl group, and on the exocyclic imine nitrogen with a 2-chlorophenyl moiety. It belongs to the broader class of chromane-substituted benzimidazoles, a scaffold claimed in patents for potassium-competitive acid pump inhibition and bromodomain modulation.

Molecular Formula C22H13BrClN3O
Molecular Weight 450.7g/mol
CAS No. 313243-20-8
Cat. No. B444710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine
CAS313243-20-8
Molecular FormulaC22H13BrClN3O
Molecular Weight450.7g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=CC=C5Cl
InChIInChI=1S/C22H13BrClN3O/c23-14-9-10-20-13(11-14)12-15(21-25-18-7-3-4-8-19(18)26-21)22(28-20)27-17-6-2-1-5-16(17)24/h1-12H,(H,25,26)
InChIKeyUMBSPIAXVHLFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine (CAS 313243-20-8): Procurement-Relevant Structural and Pharmacological Class Overview


The compound 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine (CAS 313243-20-8) is a synthetic, small-molecule hybrid featuring a 2H-chromen-2-imine core substituted at the 6-position with bromine, at the 3-position with a 1H-benzimidazol-2-yl group, and on the exocyclic imine nitrogen with a 2-chlorophenyl moiety. It belongs to the broader class of chromane-substituted benzimidazoles, a scaffold claimed in patents for potassium-competitive acid pump inhibition and bromodomain modulation [1]. Comprehensive, peer-reviewed primary literature containing quantitative biological data specifically for this CAS number is notably absent from public databases as of the current analysis, placing the burden of differentiation on comparative structural analysis and class-level patent disclosures.

Why Generic Substitution Fails for CAS 313243-20-8: The Critical Role of Precise Halogenation Patterns in Bioactivity


Indiscriminate substitution with other chromen-2-imine or benzimidazole analogs is high-risk due to the profound impact of specific halogen and aryl substituent patterns on target engagement and physicochemical properties. The patent literature on chromane-substituted benzimidazoles explicitly defines a narrow pharmacophore where variations in the linkage, the benzimidazole N-substitution, and the chromane ring substitution govern acid pump antagonistic activity [1]. Specifically, the 2-chloro substituent on the N-phenyl ring and the 6-bromo on the chromen-2-imine core, as present in 313243-20-8, are critical variables. Replacing the 2-chlorophenyl with an unsubstituted phenyl (CAS 313956-50-2) or relocating the halogen is predicted to drastically alter binding kinetics and selectivity, making bioassay results from such analogs non-transferable for procurement or research decisions.

Quantitative Differentiation Evidence for 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine (313243-20-8)


Absence of Peer-Reviewed Quantitative Biological Data for Direct Comparator Analysis

An exhaustive search of primary literature, patents, and authoritative biochemical databases (BindingDB, ChEMBL, PubChem) reveals a critical data gap: no quantitative, comparator-based biological activity data (e.g., IC50, Ki, MIC) specific to CAS 313243-20-8 was identified. The compound exists within the patent class of chromane-substituted benzimidazoles, which are described as having selective acid pump inhibitory activity [1] and potential as bromodomain inhibitors [2]. However, the specific contribution of its unique 6-bromo and N-(2-chlorophenyl) substitution pattern to potency, selectivity, or pharmacokinetics cannot be quantified against its closest analogs (e.g., the N-phenyl analog CAS 313956-50-2) based on the current public data landscape. Procuring decisions must therefore rely on its distinct chemical identity and the class-level, non-quantified biological potential.

Medicinal Chemistry Acid Pump Antagonism Bromodomain Inhibition Structure-Activity Relationship

Recommended Application Scenarios for 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine Based on Class-Level Evidence


Probing the H+/K+-ATPase Potassium-Competitive Acid Blocker (P-CAB) Pharmacophore

As a member of the chromane-substituted benzimidazole class explicitly claimed for potassium-competitive acid pump inhibition [1], this compound serves as a structurally-defined probe for exploring the P-CAB pharmacophore. Its use is warranted in in vitro gastric microsomal assays to deconvolute the SAR around the N-aryl substituent, directly comparing it with the N-phenyl analog (CAS 313956-50-2) to map the contribution of the ortho-chloro group to inhibitory potency.

Investigating Halogen Effects in Bromodomain-Containing Protein Binding

The compound's benzimidazole core is a recognized scaffold for bromodomain inhibitors [2]. Its application is best suited for competitive binding assays against a panel of BET bromodomains (e.g., BRD2, BRD4), where its differential binding profile, driven by the specific 6-bromo and N-(2-chlorophenyl) substitutions, can be established relative to the unsubstituted or differently halogenated analogs. This addresses the current gap in quantitative data.

Material Science Applications Leveraging Halogen-Bonding Motifs

The unique disposition of bromine and chlorine atoms, coupled with the planar conjugated system, presents a distinct molecular surface for crystal engineering studies. A valid application involves studying its solid-state packing via halogen-halogen interactions, differentiating its properties from non-halogenated or mono-halogenated chromen-2-imine derivatives for potential use in organic semiconductors or co-crystal design.

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-chlorophenyl)chromen-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.